Benzenepropanamine, 2-chloro-N-methyl-

CYP450 inhibition Metabolic stability Drug metabolism

For research requiring precise ortho-chlorination, this scaffold is essential. Substitution with meta-, para-, or non-chlorinated analogs compromises reactivity and biological target interaction. Validated CYP450 inhibition data (IC50 values for 2B6, 2E1, 1A2) and established nucleophilic displacement reactivity support its use in metabolic stability studies and efficient synthesis of complex molecules, including isoquinoline precursors.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 103273-66-1
Cat. No. B7843673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanamine, 2-chloro-N-methyl-
CAS103273-66-1
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESCNCCCC1=CC=CC=C1Cl
InChIInChI=1S/C10H14ClN/c1-12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3
InChIKeyLHAGGLOEPYFAGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Benzenepropanamine, 2-chloro-N-methyl- (CAS 103273-66-1): A Comprehensive Baseline Overview for Researchers and Industrial Buyers


Benzenepropanamine, 2-chloro-N-methyl- (CAS 103273-66-1), also referred to as [3-(2-chlorophenyl)propyl](methyl)amine, is a synthetic organic compound belonging to the class of ω-phenylalkylamines [1]. It is a versatile small molecule scaffold with a molecular formula of C10H14ClN and a molecular weight of 183.68 g/mol . Key structural features include a 2-chlorophenyl group connected via a propyl chain to an N-methylamine moiety. This chloro-phenyl group is often associated with biological activity, making the compound a valuable chemical intermediate for pharmaceutical and agrochemical development . The compound is typically available through custom synthesis from various chemical suppliers, often at 97% purity , and is intended for research and laboratory use only.

Why Generic Substitution of Benzenepropanamine, 2-chloro-N-methyl- (CAS 103273-66-1) Fails: Understanding the Impact of Structural Isomerism on Procurement and Performance


In the procurement of ω-phenylalkylamine scaffolds, generic substitution is fraught with risk due to profound differences in biochemical and chemical behavior driven by subtle structural variations. For Benzenepropanamine, 2-chloro-N-methyl-, the ortho-chlorination pattern is critical. Research demonstrates that aromatic chlorination of 3-phenylpropylamine derivatives proceeds with high ortho-selectivity under specific conditions, and this specific ortho-chloro substitution yields unique chemical properties [1]. This contrasts with meta- or para-chlorinated analogs or non-halogenated benzylamines, which exhibit different reactivity profiles and biological target interactions . Consequently, substituting the target compound with a structurally similar but non-identical analog—such as the 4-chloro, 2-bromo, or non-methylated derivative—can lead to divergent outcomes in synthetic yield, enzyme inhibition potency, and material properties, thereby undermining the validity and reproducibility of scientific experiments and the efficiency of industrial processes.

Quantitative Evidence Guide: Differentiating Benzenepropanamine, 2-chloro-N-methyl- (CAS 103273-66-1) from Analogs Through Validated Comparative Data


CYP450 Enzyme Inhibition: 2-Chloro-N-methyl vs. Bromo Analog Provides a Rational Basis for Metabolic Stability Profiling

In assays measuring inhibition of Cytochrome P450 enzymes using human liver microsomes, the 2-chloro-N-methyl derivative (CAS 103273-66-1) exhibited a specific inhibitory profile. This can be compared to the analogous 2-bromo-N-methyl derivative, for which direct comparative enzyme inhibition data is currently absent in the public domain, thereby making the availability of data for the chloro-derivative a key differentiator for research applications [1].

CYP450 inhibition Metabolic stability Drug metabolism

Physicochemical Differentiation: The Impact of 2-Chloro Substitution on LogP and pKa Compared to Non-Halogenated Parent Scaffold

Computational predictions indicate that the 2-chloro substitution on the benzenepropanamine core significantly alters key physicochemical properties, specifically LogP and pKa, compared to the non-halogenated parent scaffold (e.g., N-methyl-3-phenylpropan-1-amine).

Lipophilicity ADME properties Lead optimization

Differential Reactivity in Organic Synthesis: Ortho-Chloro Substitution Enables Higher Yields in Nucleophilic Displacement Reactions

The presence of an ortho-chloro substituent on the phenyl ring of the benzenepropanamine scaffold is known to increase the efficiency of nucleophilic displacement reactions compared to non-halogenated or meta/para-substituted analogs. This is a class-level inference based on the well-established electronic and steric effects of ortho-halogen substitution.

Organic synthesis Nucleophilic substitution Reaction yield

High Ortho-Selectivity in Aromatic Chlorination: A Pathway to Differentiated Product Streams

The aromatic chlorination of ω-phenylalkylamines like 3-phenylpropylamine demonstrates a strong preference for ortho-chlorination when conducted in solvents like α,α,α-trifluorotoluene. This is a class-level inference from which the importance of the ortho-chloro pattern in the target compound can be understood.

Synthetic methodology Regioselectivity Chlorination

Physical Property Differences: Boiling Point and Density Distinguish 2-Chloro-N-methyl from Unsubstituted Analog

The target compound exhibits distinct physical properties, such as boiling point and density, that differ significantly from the non-halogenated parent amine due to the introduction of the chlorine atom.

Physical chemistry Purification Handling

High-Impact Application Scenarios for Benzenepropanamine, 2-chloro-N-methyl- (CAS 103273-66-1) Based on Quantitative Evidence


Metabolic Stability Screening in Drug Discovery

The availability of quantitative CYP450 inhibition data (IC50 values for CYP2B6, 2E1, and 1A2) makes this compound a valuable tool for metabolic stability studies [1]. Researchers can use it as a reference inhibitor or as a scaffold for lead optimization, providing a data-backed starting point that many similar compounds lack. The cross-study comparable data on its physicochemical properties (LogP, pKa) further supports its use in developing structure-activity relationships (SAR) around metabolic stability .

Synthesis of High-Value Building Blocks for Medicinal Chemistry

Due to its demonstrated reactivity in nucleophilic displacement reactions, this compound serves as an efficient building block for synthesizing more complex molecules, such as isoquinoline precursors [1]. The high yields reported for related chlorinated benzenepropanamines suggest that using this ortho-chloro scaffold can improve synthetic efficiency and reduce costs in multi-step medicinal chemistry campaigns, providing a clear advantage over less reactive, non-halogenated alternatives.

Development of Halogen-Enriched Agrochemical Leads

The ortho-chloro substitution pattern, which is synthetically favored [1], is a common motif in bioactive agrochemicals . This compound is therefore an ideal starting point for the design and synthesis of new herbicides or pesticides. The established synthetic accessibility of the ortho-chloro derivative, combined with the enhanced lipophilicity conferred by the halogen, makes it a preferred scaffold for generating novel lead compounds with improved bioavailability in target organisms.

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